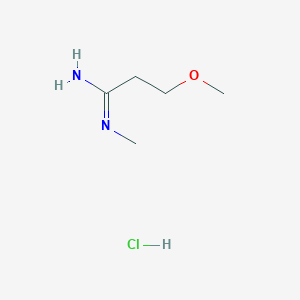

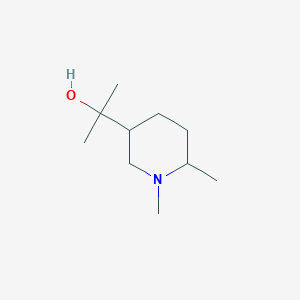

![molecular formula C12H23FN2O2 B1435902 tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate CAS No. 1374654-53-1](/img/structure/B1435902.png)

tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate

説明

“tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate” is a chemical compound. It is used in the preparation of pharmacologically active compounds and serves as intermediates of medicine .

Molecular Structure Analysis

The molecular formula of a similar compound, tert-butyl (4-aminobenzyl)carbamate, is C12H18N2O2 . The exact molecular structure of “tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate” might be different due to the presence of a fluorocyclohexyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl (4-aminobenzyl)carbamate, include a density of 1.095±0.06 g/cm3, melting point of 75-78°C, boiling point of 382.3±25.0 °C, and a flash point of 185°C .科学的研究の応用

Synthesis of Biologically Active Compounds

tert-Butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate serves as a crucial intermediate in the synthesis of a range of biologically active compounds. For instance, it has been utilized in the development of new synthetic methodologies for compounds like omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry (Zhao et al., 2017). These synthetic routes offer efficient and high-yield approaches to complex molecules, demonstrating the compound's role in facilitating the production of therapeutics.

Structural and Crystallographic Studies

The compound has also been a subject of structural and crystallographic studies, providing valuable information about the stereochemistry of related molecules. For example, its use as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides showcases its utility in detailed structural analysis, contributing to our understanding of molecular configurations and their implications for biological activity (Ober et al., 2004).

Novel Synthetic Applications

Moreover, the compound finds applications in novel synthetic routes, such as in the stereoselective synthesis of key intermediates for the production of factor Xa inhibitors. This demonstrates its role in the development of new therapeutic agents, where control over stereochemistry is crucial for the desired biological activity (Wang et al., 2017). Additionally, its involvement in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid further underscores its utility across different sectors of chemical research, from medicine to agriculture (Brackmann et al., 2005).

Advanced Chemical Transformations

Furthermore, tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate is instrumental in advanced chemical transformations, such as in the development of Boc-protected amines via a one-pot Curtius rearrangement. This highlights its role in facilitating complex chemical syntheses that are fundamental to the development of new materials and drugs, showcasing its broad applicability in modern synthetic chemistry (Lebel & Leogane, 2005).

特性

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-9-4-6-12(13,8-14)7-5-9/h9H,4-8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTGHIYWGZQESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

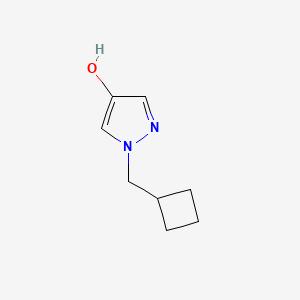

![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)

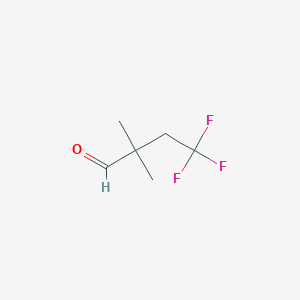

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1435826.png)

![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)

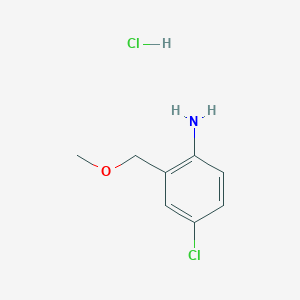

![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)

![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)